molecular formula C14H23N3O2 B2982729 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol CAS No. 866155-64-8

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol

Cat. No.: B2982729
CAS No.: 866155-64-8
M. Wt: 265.357
InChI Key: WXXVPPOBKXRDER-UHFFFAOYSA-N
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Description

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is a significant chemical intermediate in biomedical research. Its primary research value lies in its role as a precursor in the synthesis of CFI-400945 , a first-in-class, potent, and orally active inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, and its inhibition disrupts mitotic progression and genomic stability, presenting a novel therapeutic strategy for targeting chromosomally unstable cancers . Consequently, this compound is critical for chemists and researchers in oncology drug discovery, particularly those developing and studying the mechanism of novel anti-mitotic agents. The compound is offered with a documented purity of 95.00% and is supplied for laboratory research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this intermediate to support the synthesis and development of potential anticancer therapeutics.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-9(2)14-15-12(5-13(18)16-14)8-17-6-10(3)19-11(4)7-17/h5,9-11H,6-8H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVPPOBKXRDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)NC(=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol typically involves multiple steps. One common route includes the reaction of 2,6-dimethylmorpholine with an appropriate pyrimidinol derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidinol derivatives .

Scientific Research Applications

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The morpholino group can interact with biological molecules, potentially inhibiting or modulating their activity. The pyrimidinol core may also play a role in its biological effects by interacting with enzymes or receptors .

Comparison with Similar Compounds

Structural Analysis

The pyrimidinol core (C4H3N2O) is substituted at positions 2 and 6. The 2,6-dimethylmorpholino group introduces a bicyclic amine structure with two methyl groups at positions 2 and 6 of the morpholine ring.

Comparison with Similar Compounds

Core Heterocyclic Structure

Compared to 6-(((3R,5S)-3,5-dimethylmorpholino)methyl)-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one (1d) , which has a chromenone core, the pyrimidinol scaffold in the target compound is smaller and less oxygenated. Chromenones (e.g., 1d) often exhibit strong hydrogen-bonding capacity due to hydroxyl groups, whereas pyrimidinols prioritize nitrogen-mediated interactions.

Substituent Variations

  • Morpholino Group: The target compound’s 2,6-dimethylmorpholino group differs from the 3,5-dimethylmorpholino configuration in 1d.
  • Peripheral Substituents: The isopropyl group in the target compound increases hydrophobicity (logP ~2.5–3.0), while 1d’s hydroxylated aryl and chromenone moieties reduce logP (<2.0) and enhance aqueous solubility .

Physicochemical Properties

Compound Core Structure Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Key Features
6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol Pyrimidinol C14H22N3O2 264.35 ~2.8 Moderate solubility, lipophilic
Compound 1d Chromenone C22H23NO5 382.17 ~1.5 High polarity, multiple hydroxyl groups

<sup>*</sup>logP values estimated via computational models.

Biological Activity

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is a compound with significant potential in pharmacological applications, particularly as a modulator of various biological pathways. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H23N3O2
  • Molecular Weight : 265.35 g/mol
  • CAS Number : [Not specified in the provided data]

Research indicates that this compound may interact with several biological targets:

  • Cyclin-dependent Kinases (CDKs) :
    • Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making it a candidate for cancer therapy. Studies have shown that derivatives similar to this compound exhibit potent inhibition of CDKs 1, 2, 4, 8, and 9 .
  • Hedgehog Signaling Pathway :
    • The compound has been noted for its potential to modulate the hedgehog signaling pathway, which is crucial in developmental processes and cancer progression .
  • Phosphoinositide 3-Kinase (PI3K) Pathway :
    • Similar compounds have demonstrated the ability to inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in tumors. This inhibition can suppress tumor growth effectively .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionInduces apoptosis in hematologic malignancies
Hedgehog ModulationImpacts developmental signaling pathways
Tumor Growth InhibitionSuppresses growth in xenograft models

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

  • Study on Hematologic Malignancies :
    • A novel series of quinazoline derivatives were developed as CDK inhibitors, with one derivative showing significant antitumor efficacy in mouse models without notable toxicity. This suggests a promising therapeutic avenue for similar compounds like this compound .
  • Xenograft Models :
    • In studies involving xenograft models, compounds structurally related to this pyrimidinol demonstrated considerable tumor suppression at low doses, indicating a favorable pharmacokinetic profile that could be applicable to clinical settings .

Q & A

Q. How can interdisciplinary approaches improve understanding of its biological or material applications?

  • Methodology : Integrate systems biology (e.g., metabolomics for microbial interactions) with materials informatics (e.g., crystal structure prediction via USPEX). Leverage CRDC subclass RDF2050108 (process control and simulation) to model hybrid systems (e.g., catalytic membranes). Use high-throughput screening (HTS) platforms to correlate synthetic variations with functional outcomes .

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